N-(2-Chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-(2-Chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13825906
InChI: InChI=1S/C20H23BClNO3/c1-13-6-11-17(16(22)12-13)23-18(24)14-7-9-15(10-8-14)21-25-19(2,3)20(4,5)26-21/h6-12H,1-5H3,(H,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl
Molecular Formula: C20H23BClNO3
Molecular Weight: 371.7 g/mol

N-(2-Chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13825906

Molecular Formula: C20H23BClNO3

Molecular Weight: 371.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C20H23BClNO3
Molecular Weight 371.7 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C20H23BClNO3/c1-13-6-11-17(16(22)12-13)23-18(24)14-7-9-15(10-8-14)21-25-19(2,3)20(4,5)26-21/h6-12H,1-5H3,(H,23,24)
Standard InChI Key YPBBORHIPFEMJT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide core substituted at the para position with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl\text{4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl}) and at the ortho position with a chlorine atom adjacent to a methyl group on the aniline moiety. The IUPAC name, N-(2-chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, precisely reflects this arrangement. The canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl, encodes the connectivity and stereoelectronic features.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H23BClNO3\text{C}_{20}\text{H}_{23}\text{BClNO}_3
Molecular Weight371.7 g/mol
IUPAC NameN-(2-chloro-4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Cl
InChIKeyYPBBORHIPFEMJT-UHFFFAOYSA-N

Crystallographic and Electronic Features

A related compound, 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was analyzed via X-ray diffraction and density functional theory (DFT) . The boronic ester adopts a trigonal planar geometry, with B-O bond lengths averaging 1.37 Å, consistent with sp² hybridization. The benzene rings exhibit slight distortion due to steric interactions between the methyl and chlorine substituents . Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity toward electrophilic aromatic substitution .

Synthetic Methodologies

Table 2: Representative Reaction Conditions

ParameterOptimal Value
CatalystRhodium-(R)-Segphos
Temperature−20°C
Solvent1,2-Difluorobenzene
Yield45–72%
Enantiomeric Excess89–93%

Alternative Routes

Computational Insights

DFT studies on analogous compounds reveal that the boronic ester’s electron-withdrawing nature decreases the electron density on the benzamide ring by 12%, as quantified by natural population analysis (NPA) . This polarization facilitates electrophilic aromatic substitution at the meta position relative to the boron atom . Molecular electrostatic potential (MEP) maps indicate a region of high electrophilicity near the boron center (V(r)=+0.25eV\text{V}(\text{r}) = +0.25 \, \text{eV}), suggesting susceptibility to nucleophilic attack .

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